chemical properties of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole
chemical properties of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole
The following technical guide details the chemical properties, synthetic pathways, and reactivity profile of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole , a critical fluorinated building block in modern medicinal chemistry.
Executive Summary
5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole is a high-value heterocyclic intermediate characterized by three distinct functional domains: an electron-withdrawing trifluoromethyl group (
The compound serves as a "click-ready" bioisostere, allowing researchers to introduce the metabolically stable 1-methyl-3-(trifluoromethyl)pyrazole moiety into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.[2] Its structural logic aligns with the design of kinase inhibitors and agrochemical fungicides where the
Physicochemical Profile
The introduction of the trifluoromethyl group at the C3 position significantly alters the electronic landscape of the pyrazole ring compared to its non-fluorinated analogues, increasing lipophilicity and reducing the basicity of the pyrazole nitrogens.
Table 1: Key Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 174.12 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Appearance | White to off-white crystalline solid | |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity aids membrane permeability |
| H-Bond Donors | 0 | 1-Methyl substitution blocks tautomerization |
| H-Bond Acceptors | 2 | Pyrazole N2 and Alkyne |
| Rotatable Bonds | 0 | High structural rigidity |
| Electronic Character | Electron-deficient core | Due to |
Synthetic Architecture
Synthesizing this compound requires precise regiocontrol to ensure the
Method A: C-H Activation & Homologation (The "Formyl" Route)
This route utilizes the inherent acidity of the C5-proton in 1-methyl-3-(trifluoromethyl)pyrazole, driven by the inductive effect of the adjacent nitrogen and the distal
Protocol:
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Lithiation : Treat 1-methyl-3-(trifluoromethyl)-1H-pyrazole with
-BuLi in THF at -78°C. The lithium selectively installs at the C5 position.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Formylation : Quench the lithiated species with DMF to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde .
-
Seyferth-Gilbert Homologation : React the aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and potassium carbonate in methanol.[2]
-
Mechanism: The diazo-phosphonate generates a carbene intermediate which rearranges to form the terminal alkyne.[2]
-
Method B: Sonogashira Cross-Coupling (The "Halogen" Route)
Preferred for large-scale manufacturing where cryogenic lithiation is difficult to maintain.
Protocol:
-
Halogenation : Bromination of the precursor to form 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole .[2]
-
Coupling : React with trimethylsilylacetylene (TMS-acetylene) using
(5 mol%) and (2 mol%) in . -
Deprotection : Removal of the TMS group using
in MeOH or TBAF yields the free ethynyl species.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways to the 5-ethynyl target via Formylation (Left) and Halogenation (Right).[3]
Chemical Reactivity & Transformations
The 5-ethynyl group acts as a versatile chemical handle.[2] The electron-withdrawing nature of the pyrazole ring (enhanced by the
Click Chemistry (CuAAC)
The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition .[2]
-
Reaction : 5-Ethynyl-pyrazole +
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 1,4-disubstituted 1,2,3-triazole. -
Insight : The resulting triazole-pyrazole-CF3 motif is a privileged structure in kinase inhibitors (e.g., mimicking the adenine binding pocket).[2]
Sonogashira C-C Coupling
The terminal alkyne can serve as the nucleophile in a second Sonogashira coupling to generate internal alkynes (Diarylethynes).
-
Reaction : 5-Ethynyl-pyrazole +
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 5-(Arylethynyl)-pyrazole. -
Utility : Used to construct rigid, linear linkers in PROTACs (Proteolysis Targeting Chimeras).
Heterocycle Formation
Cyclocondensation with amidines or hydrazines can convert the alkyne into secondary heterocycles (e.g., pyrimidines or isoxazoles), allowing for scaffold hopping.
Reactivity Logic Map
Figure 2: Primary reactivity vectors for the terminal alkyne handle.
Experimental Protocols
Protocol 1: Handling and Storage
-
Stability : While the
group stabilizes the pyrazole ring against oxidation, the terminal alkyne is susceptible to polymerization if exposed to light or radical initiators for prolonged periods. -
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[2]
-
Safety : Fluorinated compounds can release HF upon thermal decomposition.[2] Use standard PPE and work within a fume hood.
Protocol 2: Standard CuAAC Condition (Click Reaction)
To conjugate this building block to an azide-functionalized scaffold:
-
Dissolve 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv) and the Azide (1.0 equiv) in
-BuOH/Water (1:1).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Stir at Room Temperature for 4–12 hours.
-
Workup : Dilute with water, extract with EtOAc. The triazole product usually precipitates or can be isolated via silica chromatography.
References
-
Molaid Chemicals . 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole - CAS 1855889-41-6. Retrieved from [Link]
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PubChem . 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Popov, K. et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Retrieved from [Link]
